molecular formula C13H9F4NO2S2 B14510892 1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide CAS No. 62677-00-3

1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide

Katalognummer: B14510892
CAS-Nummer: 62677-00-3
Molekulargewicht: 351.3 g/mol
InChI-Schlüssel: FQWTZQXIXLXFME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which include the presence of trifluoromethyl and sulfonamide groups, making it a valuable reagent in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide typically involves the reaction of 4-fluoro-2-(phenylsulfanyl)aniline with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl and sulfonamide groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide is unique due to its combination of trifluoromethyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in synthetic chemistry and industrial processes .

Eigenschaften

CAS-Nummer

62677-00-3

Molekularformel

C13H9F4NO2S2

Molekulargewicht

351.3 g/mol

IUPAC-Name

1,1,1-trifluoro-N-(4-fluoro-2-phenylsulfanylphenyl)methanesulfonamide

InChI

InChI=1S/C13H9F4NO2S2/c14-9-6-7-11(18-22(19,20)13(15,16)17)12(8-9)21-10-4-2-1-3-5-10/h1-8,18H

InChI-Schlüssel

FQWTZQXIXLXFME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC2=C(C=CC(=C2)F)NS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.